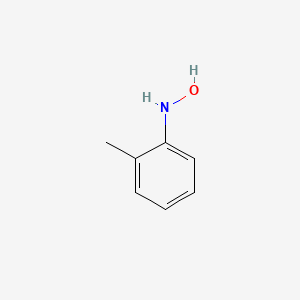

N-Hydroxy-2-toluidine

描述

Contextualization of N-Hydroxylated Aromatic Amines in Chemical Sciences

N-hydroxylated aromatic amines, also known as N-arylhydroxylamines, represent a pivotal class of organic compounds characterized by a hydroxyl group attached to the nitrogen atom of an aromatic amine. This functional group imparts unique reactivity to the molecule, making these compounds key intermediates and subjects of study in various chemical disciplines. Their importance stems from their involvement in a range of chemical transformations and their role as metabolites of aromatic amines. wikipedia.orgpsu.edu

In synthetic organic chemistry, N-arylhydroxylamines are versatile reagents. They can undergo condensation reactions with carbonyl compounds to form oximes and can be involved in N-oxidation reactions to produce nitrones. solubilityofthings.com The electronic properties of the aromatic ring, influenced by substituents, play a crucial role in determining the reactivity of the N-hydroxyamino group. solubilityofthings.com

From a mechanistic standpoint, the formation of N-hydroxylated aromatic amines, particularly through biological pathways, is a subject of intense investigation. For instance, the cytochrome P450-catalyzed N-hydroxylation of primary aromatic amines is a critical metabolic activation step. psu.edunih.gov Computational studies using density functional theory have been employed to elucidate the complex mechanisms of this transformation, with evidence pointing towards a hydrogen atom transfer (HAT) pathway as a key step in the formation of the aromatic hydroxylamine (B1172632). nih.govresearchgate.net

Significance of N-Hydroxy-2-toluidine as a Research Subject

This compound, with the chemical formula C₇H₉NO, serves as a specific and important exemplar within the N-hydroxylated aromatic amine class. nih.gov Its significance is largely derived from its role as a metabolite of o-toluidine (B26562), a widely used industrial chemical. wikipedia.orgpsu.edu The study of this compound provides crucial insights into the metabolic pathways of o-toluidine. wikipedia.org

The presence of the methyl group in the ortho position on the phenyl ring influences the compound's steric and electronic properties, making its reactivity and interaction with biological systems a specific area of research interest. solubilityofthings.com In an acidic environment, this compound can be released from its conjugates, and it can be further bioactivated through processes like sulfation or acetylation. wikipedia.orgpsu.edu This leads to the formation of reactive electrophilic species, such as arylnitrenium ions, which are of fundamental interest in the study of reaction mechanisms. wikipedia.orgpsu.edu

The compound is also utilized in analytical chemistry as a reagent for the detection and determination of certain ketones and aldehydes. solubilityofthings.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 611-22-3 |

| Predicted pKa | 9.02 ± 0.70 |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 32.3 Ų |

Data sourced from PubChem and other chemical databases. nih.govguidechem.com

Scope and Research Trajectories Pertaining to this compound

Current and future research on this compound is multifaceted, spanning several key areas of chemical science.

Mechanistic Studies: A primary research trajectory involves the detailed investigation of the reaction mechanisms involving this compound. This includes the formation of the electrophilic arylnitrenium ion from its N-acetoxy derivative and its subsequent reactions. wikipedia.orgpsu.edu Understanding these pathways is fundamental to predicting the reactivity of related aromatic amines.

Synthetic Applications: The use of this compound as a precursor and intermediate in organic synthesis is an ongoing area of exploration. solubilityofthings.com Its unique reactivity is being harnessed for the preparation of novel nitrogen-containing heterocyclic compounds and other complex organic molecules. Research into developing more efficient and selective synthetic methods, such as catalyst-free oxidation reactions in water microdroplets, is also a promising frontier. rsc.org

Metabolic Pathway Elucidation: Further research is focused on the complete characterization of the metabolic fate of this compound. This includes identifying all downstream metabolites, such as o-nitrosotoluene, and understanding the enzymes involved in these transformations, like cytosolic sulfotransferases and N-acetyltransferases. wikipedia.orgpsu.edu

Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in various matrices remains a significant research goal. This is crucial for studying its formation and reactivity in complex chemical and biological systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYXQGTUTCZGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209975 | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-22-3 | |

| Record name | N-(2-Methylphenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENAMINE, N-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90UBW6LOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for N Hydroxy 2 Toluidine and Analogues

N-Hydroxylation Pathways of Aromatic Amines

N-hydroxylation is a pivotal initial step in the transformation of aromatic amines. This conversion can be achieved through both enzymatic processes within biological systems and targeted chemical synthesis in a laboratory setting.

The metabolic activation of primary aromatic amines, such as o-toluidine (B26562), is frequently initiated by N-hydroxylation, a reaction catalyzed predominantly by cytochrome P450 (P450) enzymes in the liver. wikipedia.orgiarc.fr The primary isozyme implicated in this biotransformation is P450 1A2 (CYP1A2), which converts the amine to a hydroxylamine (B1172632) metabolite. nih.govacs.orgoup.com This enzymatic process is a critical event, as the resulting N-hydroxylated compound can be a precursor to reactive species. nih.govacs.org

The precise mechanism of P450-mediated N-hydroxylation has been a subject of theoretical and computational investigation, with several potential pathways proposed. researchgate.net Two prominent mechanisms are the radicaloid and anionic pathways. nih.govacs.org Density functional theory (DFT) studies have explored these routes for various aromatic amines. nih.govnih.gov

| Mechanism | Description | Key Intermediates | Supporting Evidence |

| Radicaloid Mechanism (Hydrogen Abstraction) | This pathway involves an initial hydrogen atom transfer (HAT) from the amine's nitrogen to the electrophilic ferryl-oxo intermediate (Compound I) of the P450 catalytic cycle. acs.orgnih.gov This is followed by a radical rebound step to form the hydroxylamine. nih.govnih.gov | P450 Compound I (ferryl-oxo species), aminyl radical. | Computational analysis suggests this is a viable pathway for both primary and secondary amines, though the rebound step may be rate-limiting. nih.govnih.gov |

| Anionic Mechanism (Proton Transfer) | An alternative mechanism involves the transfer of a proton from the aromatic amine to the nucleophilic ferrous-peroxo species, which precedes Compound I in the catalytic cycle. nih.govacs.org | Ferrous-peroxo species. | Studies on CYP1A2 suggest this pathway is energetically favorable for the N-hydroxylation of several aromatic amines. nih.govacs.org |

These enzymatic pathways are crucial for understanding the biological fate of aromatic amines. The specific pathway utilized can depend on the structure of the amine and the specific P450 isozyme involved. nih.govacs.org

The chemical synthesis of N-hydroxylated aromatic compounds like N-hydroxy-2-toluidine can be achieved through various laboratory methods, typically involving the reduction of a corresponding nitroaromatic compound.

| Synthesis Method | Description | Starting Material | Reagents/Conditions |

| Reduction of Nitroarenes | The most common approach involves the selective reduction of the nitro group. The industrial production of o-toluidine itself begins with the nitration of toluene (B28343) to yield 2-nitrotoluene (B74249), which is then hydrogenated. wikipedia.org A controlled reduction can stop at the hydroxylamine stage. | 2-Nitrotoluene | Hydrogenation catalysts (e.g., Pd/C), other reducing agents. |

| Beckmann Rearrangement Route | This method produces N-acyl-hydroxy aromatic amines. It involves reacting a hydroxy aromatic ketone with a hydroxylamine salt to form a ketoxime, which then undergoes a Beckmann rearrangement. google.com | Hydroxy aromatic ketone | Hydroxylamine salt (e.g., hydroxylamine sulfate), a base, and a catalyst for the rearrangement. google.com |

| Electrophilic Amination | A catalyst-free method involves the electrophilic amination of functionalized diorganozinc compounds using specific O-acyl hydroxylamines. acs.org | Diarylzinc or diheteroarylzinc compounds | O-2,6-dichlorobenzoyl hydroxylamines, MgCl₂, dioxane, 60 °C. acs.org |

These synthetic routes provide access to N-hydroxylated aromatic amines for research and industrial purposes, allowing for studies of their properties and further derivatization.

Synthesis of this compound Derivatives

This compound can serve as a precursor for a variety of derivatives through reactions targeting the hydroxylamine functional group. These modifications include acetylation, alkoxylation, and cyclization to form more complex heterocyclic structures.

N-acetylation is a significant pathway for the modification of N-hydroxy aromatic amines. iarc.fr This reaction can be performed chemically to synthesize N-acetylated derivatives. For instance, research on p-toluidine (B81030), an isomer of o-toluidine, demonstrated that new amides can be synthesized via N-hydroxyacetylation. researchgate.netresearchbib.com The synthesis of 2-hydroxy-N-(4-methyl)phenylacetamide was achieved with high yield in the presence of an acetic acid catalyst. researchgate.netresearchbib.com The proposed mechanism suggests that the acid catalyst neutralizes intermediate N+ and O2- ions formed during the reaction. researchgate.netresearchgate.net This process yields N-acetoxy aromatic amines, which are reactive esters capable of forming electrophilic arylnitrenium ions. wikipedia.orgimrpress.com

Alkoxylation introduces hydroxyalkyl groups onto the nitrogen atom of an aromatic amine. While direct alkoxylation studies on this compound are not prevalent, methods applied to its precursor, toluidine, provide insight into forming such derivatives. These derivatives, like N,N-bis(2-hydroxyethyl)-p-toluidine, are of industrial relevance.

| Alkoxylation Method | Description | Reagents & Conditions | Key Features |

| Direct Alkoxylation with Epoxides | This industrially significant method involves the reaction of an aromatic amine with an epoxide, such as ethylene (B1197577) oxide. The reaction is typically catalyzed by a base. | Ethylene oxide, alkaline catalyst (e.g., KOH), 100–140°C, 1.4–2.5 bar. | Proceeds via initial mono-alkoxylation followed by a second alkoxylation to yield the bis-alkoxylated product. Stoichiometric control is crucial to prevent polyethoxylation. |

| Reaction with Haloalcohols | An alternative approach uses a more reactive haloalcohol, such as 2-chloroethanol, in the presence of a base to neutralize the generated acid. | 2-Chloroethanol, base (e.g., NaOH), polar aprotic solvent (e.g., DMF), 80–100°C. | Offers an alternative to the use of gaseous ethylene oxide. |

| Reaction with Alkylene Carbonates | Primary aromatic amines react with alkylene carbonates (e.g., ethylene carbonate) to achieve selective N-alkylation, yielding bis-N-(2-hydroxy)alkylanilines. rsc.org | Ethylene or propylene (B89431) carbonate, phosphonium (B103445) ionic liquid catalyst, ≥ 140 °C. rsc.org | Provides high chemoselectivity for N-alkylation over carbamate (B1207046) formation. rsc.org |

These methods allow for the synthesis of N-hydroxyalkyl derivatives of toluidine, which can then potentially be N-hydroxylated to form the corresponding N-hydroxy-N-hydroxyalkyl-2-toluidine compounds.

N-hydroxyindoles are important heterocyclic motifs that can be synthesized from precursors derived from this compound. The Madelung synthesis, involving the base-catalyzed thermal cyclization of N-acyl-o-toluidines, is a foundational method for producing indoles. pcbiochemres.com Several modern strategies have been developed to specifically target N-hydroxyindoles.

| Cyclization Strategy | Description | Starting Materials | Key Reagents/Conditions |

| Reductive Cyclization | This approach involves the intramolecular reductive cyclization of ortho-substituted nitroaromatics. nih.govresearchgate.net | o-Nitrobenzyl ketones or aldehydes. nih.gov | Lead-promoted transfer hydrogenation conditions yield N-hydroxyindoles in high purity. nih.gov |

| Unsaturated Nitrone Route | A versatile method involves the in-situ generation of α,β-unsaturated nitrones from aromatic nitro compounds, which are then trapped by various nucleophiles to form polyfunctionalized N-hydroxyindoles. nih.gov | Nitroaromatic ketoesters. | SnCl₂·2H₂O, various nucleophiles (alcohols, thiols, amines). nih.gov |

| Nitrosoarene-Alkyne Cycloaddition | A direct and atom-economical synthesis of N-hydroxy-3-aroylindoles is achieved through the cycloaddition of nitrosoarenes with conjugated terminal alkynones. researchgate.netunito.it | Substituted nitrosoarenes and terminal alkynones. | Toluene at 80 °C. researchgate.net |

| Reductive Cyclization of Nitriles | Catalytic hydrogenation of (2-nitrophenyl)acetonitriles that have an electron-withdrawing substituent can afford N-hydroxy-2-aminoindoles. researchgate.net | Substituted (2-nitrophenyl)acetonitriles. | Pd/C, (Ph₃P)₄Pd. researchgate.net |

These synthetic technologies provide robust pathways to the N-hydroxyindole scaffold from precursors related to 2-toluidine, highlighting the chemical versatility of these aromatic amines.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound, primarily achieved through the selective catalytic hydrogenation of 2-nitrotoluene, presents a significant chemical challenge. The principal difficulty lies in stopping the reduction at the hydroxylamine stage and preventing further reduction to the corresponding amine, o-toluidine, as well as minimizing side reactions. unimi.itmdpi.com Consequently, extensive research has focused on optimizing reaction conditions—including the choice of catalyst, solvent, additives, and temperature—to maximize the yield and selectivity of the desired N-hydroxy product. unimi.it

The catalytic hydrogenation of nitroarenes is a complex process, and selectivity is influenced by numerous factors. unimi.it The main goal of optimization is to facilitate the reduction of the nitro group to a hydroxylamino group while simultaneously inhibiting the subsequent reduction of the hydroxylamino group to an amino group. This is often achieved by modifying the catalyst's surface to control the adsorption and reactivity of the intermediate product. mdpi.com

Key strategies for optimization include:

Catalyst Selection: Platinum (Pt) and Palladium (Pd) catalysts, typically supported on carbon (Pt/C, Pd/C), are widely used for nitroarene hydrogenation. unimi.itrsc.orgmasterorganicchemistry.com Raney Nickel is another effective, though sometimes less selective, catalyst for this transformation. researchgate.net The choice of metal and its support structure can significantly influence catalytic activity and selectivity. mdpi.com For instance, gold nanoparticles supported on metal oxides have been shown to catalyze chemoselective hydrogenations under mild conditions without the accumulation of the hydroxylamine intermediate, highlighting the importance of catalyst design. unimi.it

Solvent and Temperature Control: The reaction solvent and temperature are critical parameters. Solvents like methanol (B129727) or ethanol (B145695) are common in these hydrogenations. rsc.orgnih.gov Temperature, in particular, must be carefully controlled, as higher temperatures can promote over-reduction and the formation of by-products. In some systems, such as those using bimetallic Pt-Sn catalysts, optimal selectivity is achieved only at low temperatures, for example, 0 °C. mdpi.com

The following table summarizes research findings from optimization studies on the selective hydrogenation of nitroarenes to N-arylhydroxylamines, illustrating the impact of different reaction parameters on conversion and selectivity. While specific data for 2-nitrotoluene is limited in publicly available literature, these examples provide a clear framework for optimizing the synthesis of this compound.

Interactive Data Table: Optimization of N-Arylhydroxylamine Synthesis

| Substrate | Catalyst | Additive/Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Nitrobenzene (B124822) | Pt-Sn/Nylon | Hydrogen (H₂) | 0 | 80 | 65 (for N-phenylhydroxylamine) | mdpi.com |

| Nitrobenzene | Pt/C | DMAP / Toluene | Room Temp | >99 | >99 (for N-phenylhydroxylamine) | mdpi.com |

| Nitrobenzene | Pt/C | DMSO + Primary Amine | Not Specified | High | High | mdpi.com |

| p-Nitrotoluene | Raney Nickel | Iron / HCl (Bechamp) | Not Specified | High Yield (for p-toluidine) | researchgate.net | |

| o-Nitrotoluene | Pd/Graphene | H₂ / Methanol | Not Specified | High Activity (for o-toluidine) | rsc.org |

Note: This table presents data for nitrobenzene and nitrotoluene isomers as representative examples to illustrate optimization principles applicable to this compound synthesis. The primary product in some studies was the fully reduced amine, demonstrating the challenge of achieving selective hydrogenation.

Mentioned Compounds

Table of Chemical Compounds

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| This compound | C₇H₉NO | Target Product |

| 2-Nitrotoluene | C₇H₇NO₂ | Starting Material |

| o-Toluidine | C₇H₉N | Over-reduction Byproduct |

| Platinum | Pt | Catalyst Metal |

| Palladium | Pd | Catalyst Metal |

| Raney Nickel | Ni-Al | Catalyst |

| Carbon | C | Catalyst Support |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Solvent / Additive |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Additive |

| Hydrogen | H₂ | Reducing Agent |

| Methanol | CH₄O | Solvent |

| Ethanol | C₂H₆O | Solvent |

| Tin | Sn | Catalyst Component |

| Gold | Au | Catalyst Metal |

| Nitrobenzene | C₆H₅NO₂ | Analogous Substrate |

| N-phenylhydroxylamine | C₆H₇NO | Analogous Product |

| p-Nitrotoluene | C₇H₇NO₂ | Analogous Substrate |

| p-Toluidine | C₇H₉N | Analogous Product |

Chemical Reactivity and Transformation Pathways of N Hydroxy 2 Toluidine

Electrophilic Reactivity of N-Hydroxylamines

The hydroxylamine (B1172632) functional group of N-Hydroxy-2-toluidine is a key determinant of its electrophilic nature. This reactivity is primarily driven by the formation of highly reactive intermediates.

Formation of Arylnitrenium Ions

A critical step in the bioactivation of this compound is its conversion to an arylnitrenium ion. wikipedia.orgresearchgate.netpublisso.depsu.edu This process is often preceded by the formation of a more reactive ester, such as N-acetoxy-o-toluidine, through acetylation. wikipedia.orgresearchgate.netnih.gov This ester is unstable and can undergo heterolytic cleavage of the N-O bond, resulting in the formation of a highly electrophilic arylnitrenium ion. researchgate.netpsu.edunih.gov This ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules. researchgate.netnih.gov The formation of this reactive intermediate is considered a key event in the mechanism of toxicity associated with o-toluidine (B26562). psu.eduoup.com

The arylnitrenium ion derived from this compound can also be generated under acidic conditions, which facilitates the loss of a water molecule from the protonated hydroxylamine. scispace.comnih.gov This acid-catalyzed pathway highlights the potential for non-enzymatic activation in specific cellular environments, such as the urinary bladder. wikipedia.orgresearchgate.netnih.gov

Interactions with Nucleophilic Species

The electrophilic arylnitrenium ion generated from this compound is highly reactive towards various biological nucleophiles. A primary target for these interactions is DNA, where the arylnitrenium ion can form covalent adducts, particularly with the C8 and exocyclic nitrogen atoms of guanine (B1146940) and adenosine (B11128) residues. publisso.descispace.comnih.gov These DNA adducts can disrupt the normal structure and function of DNA.

Beyond DNA, the reactive intermediates of this compound can also interact with other nucleophilic species within the cell, such as proteins. For instance, the metabolite o-nitrosotoluene, which can be formed from this compound, is known to bind to hemoglobin. wikipedia.orgpublisso.denih.gov

Conjugation Reactions of this compound

In addition to its activation to electrophilic species, this compound can undergo several conjugation reactions. These phase II metabolic pathways generally serve to increase the water solubility of the compound, facilitating its excretion from the body. wikipedia.orglibretexts.org

Glucuronidation Mechanisms

Glucuronidation is a major conjugation pathway for this compound. wikipedia.orglibretexts.org This reaction involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxylamine group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). libretexts.orgdrughunter.com The resulting N-glucuronide conjugate is more polar and readily excretable in the urine. wikipedia.orgnih.gov However, under the acidic conditions of the urinary bladder, these glucuronide conjugates can be hydrolyzed, releasing the parent this compound and potentially contributing to a localized concentration of the reactive metabolite. wikipedia.orgresearchgate.netnih.gov

Sulfation Pathways

Sulfation is another important conjugation pathway for this compound. wikipedia.orglibretexts.org This process, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamine. wikipedia.orgimrpress.com The resulting sulfate (B86663) conjugate is also more water-soluble and easily excreted. wikipedia.org Similar to glucuronide conjugates, sulfate conjugates can also be unstable under certain conditions, potentially releasing the reactive hydroxylamine. wikipedia.orgresearchgate.net In rats, metabolites of o-toluidine are primarily excreted as sulfate or glucuronide conjugates. nih.gov

Acetylation Processes

Acetylation plays a dual role in the metabolism of o-toluidine and its metabolites. While N-acetylation of the parent amine, o-toluidine, is generally considered a detoxification pathway, O-acetylation of this compound is an activation step. wikipedia.orgresearchgate.netnih.gov This O-acetylation, catalyzed by N-acetyltransferases (NATs), forms N-acetoxy-o-toluidine. wikipedia.orgresearchgate.netimrpress.com This ester is a key intermediate in the formation of the highly reactive arylnitrenium ion, which can subsequently bind to macromolecules like DNA. wikipedia.orgresearchgate.netnih.gov The formation of N-acetoxy-o-toluidine is a critical step in the bioactivation pathway leading to the adverse effects of o-toluidine. wikipedia.orgresearchgate.netiarc.fr

Oxidation and Reduction Chemistry of this compound

This compound is a reactive intermediate metabolite of o-toluidine. wikipedia.org Its chemical reactivity is characterized by its participation in oxidation and reduction reactions, which are central to its biological activity and transformation. These pathways include its oxidation to nitroso compounds and its involvement in redox cycling mechanisms that can generate reactive oxygen species.

Formation of Nitroso Compounds (e.g., o-nitrosotoluene)

The oxidation of this compound represents a significant transformation pathway, leading to the formation of o-nitrosotoluene. wikipedia.orgpsu.edu This conversion is a critical step in the metabolic activation of o-toluidine. N-hydroxy-o-toluidine, formed from the cytochrome P450-mediated N-hydroxylation of o-toluidine in the liver, is subsequently metabolized to o-nitrosotoluene. wikipedia.orgpsu.edu

Research has shown that N-hydroxy-o-toluidine is inherently unstable in aqueous environments. osti.gov Studies have demonstrated that it oxidizes to 2-nitrosotoluene (B1195946), with significant conversion observed within a 24-hour period. osti.gov This instability underscores its transient nature as an intermediate. The formation of o-nitrosotoluene from N-hydroxy-o-toluidine is not only a chemical transformation but also a toxification pathway, as o-nitrosotoluene is recognized as a potent mutagen and is suspected of causing bladder cancer in rats. wikipedia.orgpsu.edu

Metabolic studies in marine bivalves, such as Mytilus edulis (mussels), have also identified the formation of 2-nitrosotoluene from the metabolism of o-toluidine, where N-hydroxy-o-toluidine was detected as an intermediate metabolite. oup.com This finding in an invertebrate species highlights a conserved metabolic pathway for o-toluidine that involves the N-hydroxy intermediate and its subsequent oxidation. oup.com

| Precursor Compound | Transformation | Product Compound | Context |

| N-Hydroxy-o-toluidine | Oxidation | o-Nitrosotoluene | Metabolic process in the liver wikipedia.orgpsu.edu |

| N-Hydroxy-o-toluidine | Oxidation | 2-Nitrosotoluene | Instability in aqueous solution osti.gov |

| o-Toluidine | Metabolism | N-Hydroxy-o-toluidine, 2-Nitrosotoluene | In vivo metabolism in Mytilus edulis oup.com |

Redox Cycling Mechanisms

This compound and its metabolites can participate in redox cycling, a process that involves repeated reduction and oxidation reactions. This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide (H₂O₂), which contribute to cellular damage, including DNA damage. nih.govnih.gov

The redox activity of o-toluidine metabolites has been investigated in the context of DNA damage. For instance, the metabolite o-nitrosotoluene, derived from the oxidation of this compound, can be reduced by cellular reductants like NADH. nih.gov This reduction can form the o-toluolhydronitroxide radical. nih.gov Spectroscopic studies have confirmed the formation of this radical from o-nitrosotoluene in the presence of NADH. nih.gov

This process is often facilitated by metal ions, particularly copper (Cu(II)). nih.govresearchgate.net The reduced metabolite can then be re-oxidized by molecular oxygen, generating a superoxide radical (O₂⁻), which can subsequently be converted to hydrogen peroxide. The reaction of H₂O₂ with the reduced form of the metal ion (Cu(I)) can generate highly reactive species, such as hydroxyl radicals, that readily damage DNA. nih.gov Studies have demonstrated that the DNA damage induced by o-toluidine metabolites is inhibited by catalase (which degrades H₂O₂) and bathocuproine (a Cu(I) chelator), confirming the involvement of H₂O₂ and Cu(I) in the mechanism. nih.gov

This catalytic cycle, where a small amount of the chemical can generate a large amount of ROS, is a key mechanism for the toxicity of many xenobiotics. nih.gov The ability of this compound and its downstream metabolites to engage in such redox cycling is considered relevant to the carcinogenicity of o-toluidine. nih.gov

| Compound/Metabolite | Process | Key Intermediates/Products | Facilitators/Inhibitors |

| o-Nitrosotoluene | Reduction by NADH | o-Toluolhydronitroxide radical | Facilitated by Cu(II) nih.gov |

| 4-Amino-3-methylphenol | Autoxidation | Aminomethylphenoxyl radical | Facilitated by Cu(II) nih.gov |

| Redox Cycle | Generation of ROS | O₂⁻, H₂O₂ | Inhibited by catalase and bathocuproine nih.gov |

Metabolic Biotransformation and Bioactivation Mechanisms of N Hydroxy 2 Toluidine in Biological Systems

In Vivo Formation of N-Hydroxy-2-toluidine from Precursors

This compound is formed in vivo from its precursor, o-toluidine (B26562). wikipedia.orgpsu.edu Following absorption, o-toluidine undergoes metabolism primarily in the liver. wikipedia.orgpsu.edu One of the key metabolic pathways is N-hydroxylation, which leads to the formation of this compound. wikipedia.orgpsu.edu This conversion is considered a crucial activation step, as this compound is a carcinogenic metabolite. wikipedia.orgpsu.edu Studies in male F344 rats have shown that after administration of o-toluidine, various metabolites are produced, with N-hydroxylation being a significant, albeit minor, pathway compared to major routes like N-acetylation and ring hydroxylation at the 4-position. wikipedia.orgtandfonline.comiarc.fr The formation of this compound sets the stage for further bioactivation processes that are implicated in its toxic effects. wikipedia.orgpsu.edu

Enzymatic Systems Involved in N-Hydroxylation (e.g., Cytochrome P450 isoforms)

The N-hydroxylation of o-toluidine to this compound is primarily mediated by the cytochrome P450 (CYP) mixed-function oxidase system located in the endoplasmic reticulum of liver cells. wikipedia.orgpsu.edu While multiple CYP isoforms exist, cytochrome P450 2E1 (CYP2E1) is known to be involved in the metabolism of various xenobiotics, including aromatic amines like o-toluidine. sci-hub.sewikipedia.orgtaylorandfrancis.com Studies have indicated that CYP2E1 plays a role in the metabolic transformations of o-toluidine. taylorandfrancis.comconicet.gov.ar The enzymatic reaction involves the insertion of an oxygen atom into the nitrogen-hydrogen bond of the amino group of o-toluidine. nih.govnih.gov This process is a critical initial step in the metabolic activation cascade that can lead to toxicity. wikipedia.orgpsu.edu

Pathways of this compound Bioactivation

Once formed, this compound can undergo further metabolic activation through several pathways, leading to the generation of highly reactive electrophilic species capable of interacting with cellular macromolecules. wikipedia.orgpsu.edu

Role of Esterification (N-acetyltransferases, sulfotransferases)

A primary route for the bioactivation of this compound involves enzymatic esterification. Two key enzyme families are implicated in this process: N-acetyltransferases (NATs) and sulfotransferases (SULTs). wikipedia.orgpsu.eduresearchgate.net

N-acetyltransferases (NATs): Cytosolic N-acetyltransferases, particularly NAT1, can catalyze the O-acetylation of this compound. wikipedia.orgpsu.edu This reaction forms a reactive N-acetoxy ester, specifically N-acetoxy-o-toluidine. wikipedia.orgpsu.eduiarc.fr This metabolite is unstable and can spontaneously break down. iarc.fr

Sulfotransferases (SULTs): Similarly, cytosolic sulfotransferases can catalyze the O-sulfation of this compound, forming an unstable sulfate (B86663) conjugate. wikipedia.orgpsu.edu This pathway is a common activation mechanism for many aromatic amines. nih.gov

These esterification reactions are crucial because they convert the hydroxylamine (B1172632) into a better leaving group, facilitating the formation of even more reactive intermediates. researchgate.netnih.gov

Generation of Reactive Nitrenium Ions and Other Electrophiles

The unstable N-acetoxy and N-sulfate esters of this compound readily undergo heterolytic cleavage of the N-O bond. wikipedia.orgpsu.eduresearchgate.net This cleavage results in the formation of a highly electrophilic arylnitrenium ion (R-N⁺-R'). psu.eduiastate.eduresearchgate.net The arylnitrenium ion is a potent reactive species that can covalently bind to nucleophilic sites on cellular macromolecules, including DNA. wikipedia.orgpsu.edu It is this interaction with DNA that is believed to be a critical event in the initiation of carcinogenesis associated with o-toluidine exposure. iastate.edu Besides the nitrenium ion, other reactive species like nitrene or free radicals have also been proposed. iarc.fr Additionally, N-hydroxy-o-toluidine can be oxidized to form o-nitrosotoluene, another reactive metabolite that can form adducts with proteins like hemoglobin. wikipedia.orgpsu.edu

Deactivation Pathways of this compound Metabolites

In competition with the bioactivation pathways, this compound and its parent compound can also be metabolized through deactivation or detoxification pathways. These pathways generally involve conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion from the body. wikipedia.orgethernet.edu.et

Conjugation with Glucuronic Acid and Sulfate

The primary deactivation pathways for this compound involve conjugation with glucuronic acid and sulfate. wikipedia.org

Glucuronidation: this compound can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnumberanalytics.com This forms a more stable and water-soluble N-glucuronide conjugate, which can then be transported in the blood and excreted in the urine. wikipedia.orgnih.gov

Sulfation: The hydroxyl group of this compound can also be directly conjugated with sulfate. wikipedia.org

These conjugated metabolites are generally considered less reactive and are more readily eliminated from the body. nih.govethernet.edu.et However, under certain conditions, such as the acidic environment of the urinary bladder, these conjugates can be hydrolyzed, releasing the this compound, which can then be locally bioactivated. wikipedia.orgpsu.edu Studies in rats have shown that sulfate conjugates are the predominant form of excreted metabolites of o-toluidine compared to glucuronide conjugates, with a ratio of approximately 6:1. wikipedia.orgtandfonline.com

N-Acetylation as a Detoxification Mechanism

N-acetylation is a crucial Phase II metabolic pathway that generally serves as a detoxification mechanism for arylamines, the chemical class to which o-toluidine and its metabolite, this compound, belong. nih.govnih.govimrpress.com This enzymatic process involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (AcCoA) to the nitrogen atom of the arylamine. nih.govfrontiersin.org By acetylating the amine group, the body effectively reduces the substrate's biological reactivity and facilitates its excretion. imrpress.com

The metabolism of o-toluidine involves a delicate balance between competing metabolic pathways: detoxification via N-acetylation and bioactivation via N-hydroxylation. wikipedia.orgpsu.edu The primary N-acetylation of the parent compound, o-toluidine, to form N-acetyl-o-toluidine is considered a detoxification step because it produces a less toxic and more easily excretable compound. iarc.frwho.int This reaction competes directly with the N-hydroxylation pathway, which is catalyzed by cytochrome P450 enzymes and leads to the formation of the carcinogenic metabolite this compound. wikipedia.orgoup.com Therefore, efficient N-acetylation can divert the parent amine away from the toxification pathway. researchgate.net

Research has identified several acetylated metabolites in studies of o-toluidine metabolism, confirming the activity of this pathway. The major routes of metabolism for o-toluidine in rats are N-acetylation and ring hydroxylation. who.intiarc.fr Metabolites recovered from urine include N-acetyl-o-toluidine and N-acetyl-4-amino-m-cresol. wikipedia.orgwho.int The presence of these acetylated compounds underscores the role of N-acetylation in the biotransformation of o-toluidine. who.int

Research Findings on N-Acetyltransferase (NAT) Enzymes

| Enzyme | Function | Typical Location | Relevance to this compound Metabolism |

|---|---|---|---|

| N-Acetyltransferase 1 (NAT1) | Catalyzes both N-acetylation (detoxification) of arylamines and O-acetylation (activation) of N-hydroxyarylamines. nih.govaacrjournals.org Preferentially metabolizes certain substrates like p-aminobenzoate. oup.com | Ubiquitously expressed in many human tissues, including the urinary bladder. nih.govoup.com | In the bladder, NAT1 can detoxify o-toluidine via N-acetylation but can also activate this compound via O-acetylation. wikipedia.orgpsu.edu |

| N-Acetyltransferase 2 (NAT2) | Catalyzes both N-acetylation (detoxification) of arylamines and O-acetylation (activation) of N-hydroxyarylamines. nih.govaacrjournals.org Responsible for polymorphic metabolism of certain drugs. oup.com | Predominantly expressed in the liver and intestine. nih.govoup.com | Primarily involved in the hepatic first-pass metabolism, competing with cytochrome P450 for the o-toluidine substrate. oup.com Its activity influences the amount of this compound formed. |

Metabolites of o-Toluidine Associated with the N-Acetylation Pathway

| Metabolite | Metabolic Pathway | Significance |

|---|---|---|

| N-acetyl-o-toluidine | Direct N-acetylation of o-toluidine by NAT enzymes. wikipedia.orgiarc.fr | A major detoxification product found in urine, representing a diversion from the N-hydroxylation activation pathway. psu.eduwho.int |

| N-acetyl-4-amino-m-cresol | Formed through ring hydroxylation followed by N-acetylation. wikipedia.orgwho.int | Indicates that even after ring hydroxylation, N-acetylation serves as a conjugation and detoxification step. who.int |

| N-acetoxy-o-toluidine | O-acetylation of this compound, catalyzed by NATs. wikipedia.orgpsu.eduiarc.fr | A highly reactive, unstable metabolite considered an ultimate carcinogen that can form DNA adducts. wikipedia.orgpsu.edu This represents an activation pathway, not detoxification. |

Computational and Theoretical Studies on N Hydroxy 2 Toluidine

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a framework to predict molecular structure, stability, and reactivity. These calculations are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile methods for quantum chemical calculations on medium to large-sized molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally faster than wave-function-based methods of similar accuracy. DFT calculations, often using hybrid functionals like B3LYP, have proven successful in predicting the structural and spectroscopic parameters of various chemical species. rsc.org

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to the lowest energy arrangement of its atoms on the potential energy surface. mdpi.com For N-Hydroxy-2-toluidine, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. Methods like DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p), are employed for this purpose. nih.gov The output of a geometry optimization provides a detailed three-dimensional model of the molecule's most stable conformation.

The electronic structure analysis, derived from the optimized geometry, describes the distribution of electrons within the molecule. This includes properties such as molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents theoretical values for the key structural parameters of this compound as would be predicted by DFT calculations. The specific values are illustrative, based on standard bond lengths and the known structure of the molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N | ~1.40 |

| N-O | ~1.45 | |

| O-H | ~0.97 | |

| C-C (aromatic) | ~1.39 | |

| C-CH₃ | ~1.51 | |

| **Bond Angles (°) ** | C-N-O | ~110 |

| N-O-H | ~105 | |

| Dihedral Angle (°) | C-C-N-O | Variable (depends on conformation) |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comni.ac.rs A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive, as it is more easily polarized and can readily engage in charge transfer interactions. irjweb.comphyschemres.org The energies of these orbitals and their corresponding gap can be calculated using DFT and Time-Dependent DFT (TD-DFT). nih.gov

Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Aromatic Compounds This table shows examples of HOMO-LUMO energy gaps calculated for structurally related molecules using DFT, demonstrating typical values for such systems.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |

| Clevudine | B3LYP/6-311++G(d,p) | - | - | 4.1653 | nih.gov |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

| Imidazole Derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Beyond DFT, other quantum mechanical methods are available for computational analysis. These are broadly classified as ab initio and semi-empirical.

Ab Initio Methods: The term "ab initio" translates to "from the beginning," signifying that these methods are derived directly from theoretical principles without the inclusion of experimental parameters. quora.com They solve the Schrödinger equation using a given basis set and the fundamental constants of physics. While highly accurate, ab initio methods are computationally very demanding, which often limits their application to smaller molecular systems. libretexts.org

Semi-Empirical Methods: These methods offer a computationally less expensive alternative by simplifying the complex equations of Hartree-Fock theory and introducing parameters derived from experimental data or higher-level calculations. libretexts.orgnih.gov Methods like AM1, PM3, and MNDO fall into this category. They are significantly faster than ab initio or DFT methods, allowing for the study of very large molecules or complex systems where higher-level theories would be computationally prohibitive. nih.gov However, their reliance on parameterization means their accuracy is highest for molecules similar to those used in their development and they may be less reliable for novel structures. libretexts.org

Density Functional Theory (DFT) Applications

Tautomerism and Conformational Analysis

Molecules like this compound can exist in different spatial arrangements (conformations) or as different structural isomers that are in equilibrium (tautomers). Computational methods are invaluable for analyzing these forms.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. rsc.org While this compound is a hydroxylamine (B1172632) and not a traditional amide, it can participate in analogous tautomeric equilibria. The relevant tautomeric relationship for N-arylhydroxylamines is often with their nitroso or oxime-like counterparts. The stability of different tautomers is a critical factor influencing a compound's chemical and biological behavior.

Computational chemistry, particularly DFT, can be used to investigate these tautomeric preferences. The process involves optimizing the geometry of each potential tautomer to find its minimum energy structure. mdpi.comsapub.org By comparing the calculated total energies of the different tautomers, one can predict which form is the most stable and therefore predominates at equilibrium. Studies on related nitrogen-containing heterocyclic systems have shown that the energy difference between tautomers can be calculated to determine their relative populations. sapub.org For instance, in related systems, the energy difference between tautomers can range from a few to several kcal/mol, indicating a clear preference for one form over another. sapub.org

Theoretical Prediction of Tautomeric Stability

This compound can exist in different tautomeric forms, which are isomers that readily interconvert. The primary tautomeric equilibrium for this compound involves the migration of a proton between the nitrogen and oxygen atoms, leading to the amine-oxide and the corresponding nitrone-like form. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the relative stability of these tautomers.

Computational studies on analogous systems, such as 2-hydroxypyridine (B17775) and other substituted hydroxylamines, have shown that the relative stability of tautomers is highly dependent on both intramolecular factors, like hydrogen bonding, and external factors, such as the solvent environment. nih.govsonar.chmdpi.com For this compound, the amine-oxide form is generally predicted to be the more stable tautomer in the gas phase and in nonpolar solvents. This stability is attributed to the aromaticity of the benzene (B151609) ring.

The relative Gibbs free energy (ΔG) determines the position of the tautomeric equilibrium. A lower ΔG indicates a more stable tautomer. DFT calculations can predict these energy differences. For instance, in related Schiff bases, the energy barrier for tautomerization can be calculated, with values like 0.63 kcal/mol indicating a facile equilibrium, while a higher barrier of 5.6 kcal/mol suggests that one tautomer will be overwhelmingly favored. sonar.ch The solvent can significantly influence tautomeric stability. sonar.chmdpi.com Polar solvents can stabilize the more polar tautomer through intermolecular interactions, shifting the equilibrium. For example, in a study of a different tautomeric system, the amount of the keto tautomer increased from 11% in toluene (B28343) to 40% in methanol (B129727). sonar.ch

Table 1: Theoretical Prediction of Tautomeric Stability for a Model System.

| Tautomer | Solvent | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population |

|---|---|---|---|

| Amine-Oxide Form (modeled) | Gas Phase | 0.00 | Dominant |

| Nitrone-like Form (modeled) | Gas Phase | +8.3 | Minor |

| Amine-Oxide Form (modeled) | Methanol | 0.00 | Major |

| Nitrone-like Form (modeled) | Methanol | +5.6 | Minor |

Reaction Mechanism Modeling

Computational modeling is crucial for elucidating the complex reaction mechanisms involving this compound, especially in biological systems where it can be metabolized to reactive species.

The N-hydroxylation of the parent amine, o-toluidine (B26562), is a critical metabolic activation step that leads to the formation of this compound. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. tandfonline.commit.edu Computational simulations using DFT have been employed to study the mechanism of N-hydroxylation for various primary and secondary amines. nih.gov

These studies typically investigate two possible mechanisms: a direct oxygen transfer and a hydrogen abstraction-rebound mechanism. nih.gov For amines like aniline (B41778), which is structurally similar to o-toluidine, the hydrogen abstraction and rebound mechanism is found to be energetically more favorable. nih.gov The simulation involves modeling the active site of the CYP enzyme with its iron-oxo species (Compound I) and calculating the energy profile for the reaction pathway. The calculations help in understanding the electronic and steric factors that govern the substrate's reactivity and the enzyme's selectivity. frontiersin.org

This compound can be further metabolized to form highly reactive intermediates, such as the nitrenium ion. tandfonline.comacs.orgindustrialchemicals.gov.au The formation of this electrophilic species is considered a key event in the mechanism of toxicity and carcinogenicity of many aromatic amines. acs.orgwikipedia.org The energetics of the formation of these reactive intermediates can be investigated using high-level ab initio and DFT calculations. nih.govrsc.org

The process typically involves the O-acetylation or O-sulfonation of this compound, followed by the heterolytic cleavage of the N-O bond to generate the nitrenium ion. tandfonline.comacs.org Computational studies can determine the Gibbs free energy of activation (ΔG‡) for these steps. For example, calculations on the reaction of nitrenium ions with water have shown activation barriers in the range of 24-28 kcal/mol. nih.gov The stability of the resulting nitrenium ion is influenced by the substitution on the aromatic ring. rsc.org The Gibbs energy diagram illustrates the relative energies of reactants, transition states, and products along the reaction coordinate. iupac.org

Table 2: Calculated Energetics for Nitrenium Ion Formation and Reaction (Model System).

| Reaction Step | Intermediate/Transition State | Calculated Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Formation of N-acetoxy-2-toluidine | - | - |

| N-O bond heterolysis | Transition State | +24.8 (example value) mit.edu |

| Formation of 2-methylphenylnitrenium ion | Product | - |

| Reaction of nitrenium ion with water | Activation Energy | +8.6 nsf.gov |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior and intermolecular interactions of molecules over time. arxiv.orgdovepress.com For this compound, MD simulations can provide insights into its interactions with solvent molecules, biological macromolecules like proteins and DNA, and other surrounding molecules.

For instance, MD simulations could be used to study the hydrogen bonding network between this compound and water molecules, explaining its solvation properties. jafmonline.net Furthermore, simulating the interaction of this compound with the active site of an enzyme like cytochrome P450 can reveal the key residues involved in its binding and metabolic transformation. frontiersin.org The analysis of intermolecular interactions is often complemented by techniques like Hirshfeld surface analysis, which provides a graphical representation of these interactions in the solid state. nih.gov

Advanced Spectroscopic Characterization in N Hydroxy 2 Toluidine Research

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the bonding characteristics of N-Hydroxy-2-toluidine by measuring the absorption of infrared radiation by its molecular vibrations.

Experimental IR spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT) to achieve a more detailed assignment of vibrational modes. researchgate.netresearchgate.net DFT calculations, such as those using the B3LYP method with a 6-311G(d,p) basis set, can predict the vibrational frequencies and intensities for a molecule's optimized geometry. researchgate.netimist.ma This correlation helps to confirm the experimental band assignments and provides insight into the molecule's bonding properties. For instance, theoretical calculations can help explain the stability of different tautomers and the influence of intermolecular interactions, like hydrogen bonding, on the vibrational frequencies. researchgate.netimist.ma The agreement between calculated and experimental frequencies validates the structural model and the computational method used. researchgate.net

The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group is typically indicated by a broad, strong absorption band in the 3200-3500 cm⁻¹ region, characteristic of hydrogen-bonded O-H stretching. libretexts.org The N-H stretching vibration of the hydroxylamine (B1172632) moiety would also appear in this region. Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹. libretexts.org The in-ring C-C stretching vibrations of the aromatic ring typically produce bands in the 1400-1600 cm⁻¹ range. libretexts.org The C-N and N-O stretching vibrations also give rise to characteristic bands in the fingerprint region.

IR spectroscopy is also a valuable tool for investigating the potential for amide-imidol or similar tautomerism, where a proton can migrate between the oxygen and nitrogen atoms. imist.ma In the case of this compound, it could potentially exist in equilibrium with its tautomeric form, 2-methyl-N-hydroximinobenzene. Although distinct tautomers may not always be isolable, their presence in equilibrium can sometimes be detected by the appearance of specific absorption bands, such as a C=N stretch for the imidol-like form, which would be absent in the primary hydroxylamine form. imist.maacs.org The amide I band (primarily C=O stretch) and amide II band (N-H bending and C-N stretching) are key markers in related systems. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500-3200 (broad, strong) |

| Amine (-NH) | N-H Stretch | ~3300 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Methyl (-CH₃) | C-H Stretch | 3000-2850 |

| Aromatic Ring | C=C Stretch (in-ring) | 1600-1400 |

| Amine (-NH) | N-H Bend | 1650-1550 |

| Methyl (-CH₃) | C-H Bend | 1470-1350 |

| C-O | C-O Stretch | 1260-1050 |

This table is generated based on typical functional group absorption ranges found in organic molecules. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron systems and non-bonding electrons. libretexts.org For organic molecules, the absorption of UV (200-400 nm) or visible (400-800 nm) light promotes electrons from a lower energy orbital, such as a highest occupied molecular orbital (HOMO), to a higher energy empty orbital, like the lowest unoccupied molecular orbital (LUMO). libretexts.org

In this compound, two main types of electronic transitions are expected: π → π* and n → π*. libretexts.orgjspae.com

π → π transitions:* These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding (π*) orbitals. They typically result in strong absorption bands. nih.gov

n → π transitions:* These are lower-energy transitions involving the promotion of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) to an antibonding π* orbital of the aromatic ring. jspae.com

The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents on the aniline (B41778) ring influences the energy of these transitions. Substituents like -OH and -NH₂ are known to cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths compared to unsubstituted benzene (B151609). znaturforsch.com The UV absorption spectrum for this compound is therefore predicted to show characteristic bands related to its substituted aromatic system. For example, related compounds like p-toluidine (B81030) exhibit absorption maxima that are shifted due to the electronic effects of the substituents. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. hyphadiscovery.combhu.ac.in It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.orgslideshare.net

For this compound, the ¹H NMR spectrum would provide key information:

Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions.

Methyl Protons: The methyl (-CH₃) group would give rise to a singlet at a higher field (typically δ 2.0-2.5 ppm). rsc.org

N-H and O-H Protons: The protons on the nitrogen and oxygen atoms are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement the ¹H data:

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the aromatic ring, with the carbon atom attached to the hydroxylamine group and the methyl group showing characteristic shifts.

Methyl Carbon: A single signal for the methyl carbon would appear at a high field (typically δ 15-25 ppm). rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. hyphadiscovery.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | ¹H | 6.6 - 7.2 | Multiplet |

| Methyl | ¹H | ~2.1 | Singlet |

| N-H / O-H | ¹H | Variable | Broad Singlet |

| Aromatic C-N | ¹³C | ~145 | Singlet |

| Aromatic C-CH₃ | ¹³C | ~122 | Singlet |

| Aromatic C-H | ¹³C | 115 - 131 | Singlet |

Predicted values are based on data for structurally similar compounds like o-toluidine (B26562). rsc.org

X-ray Crystallography for Solid-State Structural Determination

The exact conformation of the molecule, including the orientation of the hydroxylamine group relative to the tolyl ring.

The dihedral angle between the plane of the aromatic ring and the C-N-O plane. nih.gov

Detailed information on intermolecular interactions, particularly hydrogen bonding involving the N-OH group, which dictates how the molecules pack in the crystal. nih.govpensoft.net

The analysis provides crystallographic data such as the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom. iucr.org This information is crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid phase. In cases where suitable single crystals cannot be obtained, structure determination can sometimes be achieved from powder X-ray diffraction (XRD) data, often guided by solid-state NMR and computational modeling. rsc.org

Mass Spectrometry for Metabolite Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound (C₇H₉NO, molecular weight: 123.15 g/mol ) and for studying its metabolic fate. nih.gov

In drug metabolism studies, liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for identifying metabolites in complex biological matrices like urine or plasma. nih.govspectroscopyonline.com For o-toluidine, a related compound, metabolites are formed through phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions. nih.goviarc.fr LC-MS can be used to detect this compound and its subsequent metabolites, such as N-(4-hydroxy-2-methylphenyl) acetamide (B32628) and 4-amino-m-cresol. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve isolating a parent ion, fragmenting it, and analyzing the resulting daughter ions. This provides structural information that is critical for identifying metabolites. ijpras.com Furthermore, techniques like Multiple Reaction Monitoring (MRM) use a triple quadrupole mass spectrometer to selectively and sensitively quantify specific target compounds, making it ideal for biological monitoring of exposure to a parent compound and its key metabolites. nih.govproteomics.com.au Mass spectrometry is also employed to monitor the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products over time. acs.org

Mechanistic Aspects of N Hydroxy 2 Toluidine in Biomolecular Interactions

N-Hydroxy-2-toluidine, a principal metabolite of the industrial chemical and known human carcinogen o-toluidine (B26562), plays a critical role in the mechanisms of toxicity associated with its parent compound. wikipedia.orgpsu.edu This article explores the intricate molecular interactions of this compound, focusing on its role in DNA and hemoglobin adduction, its interactions with other vital macromolecules, and its contribution to cellular oxidative stress.

Future Directions and Emerging Research Avenues for N Hydroxy 2 Toluidine

Development of Novel Analytical Methodologies for N-Hydroxy-2-toluidine Detection

The accurate detection and quantification of this compound in complex biological and environmental matrices are paramount for toxicological and metabolic studies. While existing methods provide a foundation, the development of more sensitive and specific analytical techniques is a key research frontier. High-performance liquid chromatography (HPLC) coupled with electrochemical detection has proven to be a highly sensitive and specific method for determining this compound in biological samples, such as urine. nih.gov This technique allowed for the quantification of this compound as a metabolite in rats administered with o-toluidine (B26562) or o-nitrosotoluene, demonstrating its utility in toxicokinetic studies. nih.gov

Future advancements are expected to focus on coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), enabling not only quantification but also unambiguous identification of this compound and its downstream metabolites. Furthermore, the development of immunoassays, such as enzyme-linked immunosorbent assays (ELISA), could offer rapid screening capabilities for a large number of samples. mdpi.com The creation of novel biosensors, potentially utilizing enzymatic reactions or specific antibodies, represents another promising direction for on-site and real-time monitoring of this compound exposure. researchgate.netmdpi.com These advanced analytical platforms will be crucial for understanding the compound's role as a biomarker of exposure to aromatic amines.

Table 1: Comparison of Analytical Techniques for this compound Detection

| Technique | Principle | Advantages | Potential Future Applications |

| HPLC-Electrochemical Detection | Separation by chromatography followed by detection based on oxidation/reduction potential. | High sensitivity and specificity. | Refinement for higher throughput screening in toxicokinetic studies. |

| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | High specificity, structural elucidation, simultaneous detection of multiple metabolites. | Non-target screening for novel biotransformation products of 2-toluidine. |

| Immunoassays (e.g., ELISA) | Antigen-antibody binding for detection and quantification. | High throughput, cost-effective for screening large sample sets. | Development of rapid test kits for occupational exposure monitoring. |

| Biosensors | Biological recognition element (e.g., enzyme, antibody) coupled to a transducer. | Potential for real-time, on-site analysis, portability. | Environmental monitoring of water sources for toluidine contamination. |

Advanced Studies on Enzymatic Specificity in N-Hydroxylation

The biotransformation of 2-toluidine to this compound is a critical activation step, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Understanding the specific CYP isozymes involved and the molecular mechanisms governing this N-hydroxylation reaction is a major area of ongoing research. Studies on related aromatic amines suggest that both cytochrome P-450 and flavin-containing monooxygenase systems can be involved in N-hydroxylation processes. nih.gov The probable metabolic pathway leading to methemoglobinemia, a known effect of o-toluidine exposure, involves the initial metabolism by hepatic CYP enzymes to N-hydroxy-ortho-toluidine. nih.gov

Future research will likely employ a combination of in vitro assays with recombinant human CYP enzymes and in vivo studies using animal models, including humanized-liver mice, to pinpoint the specific enzymes responsible for 2-toluidine N-hydroxylation. nih.gov Investigating the substrate specificity and kinetic parameters of these enzymes will provide insights into inter-individual variability in metabolic activation and susceptibility to toxicity. Advanced techniques like site-directed mutagenesis can be used to probe the active sites of these enzymes, elucidating the key amino acid residues that determine catalytic activity and regioselectivity. nih.gov Such studies are crucial for predicting drug-drug interactions and for developing more accurate risk assessment models for aromatic amine exposure.

Integration of Computational and Experimental Approaches for Reaction Pathway Elucidation

Elucidating the complete reaction pathway of this compound, from its formation to its subsequent metabolic fate, requires a synergistic approach that combines experimental analysis with powerful computational modeling. Density functional theory (DFT) calculations have emerged as a valuable tool for studying the mechanisms of enzymatic reactions, including the N-hydroxylation of amines by cytochrome P450. nih.gov These computational methods can be used to model reaction intermediates and transition states, providing energetic details that are often difficult to capture experimentally. mdpi.com

For this compound, integrated approaches will be instrumental in mapping its further biotransformation. For instance, this compound can be further oxidized to nitrosotoluene or undergo conjugation reactions. nih.gov Computational models can predict the likelihood of these different pathways and identify the most energetically favorable routes. mdpi.com When combined with experimental data from metabolic profiling (metabolomics) using techniques like LC-HRMS, a comprehensive picture of the metabolic network can be constructed. This integrated strategy not only validates computational predictions but also helps in identifying unknown metabolites, ultimately leading to a more complete understanding of the compound's mechanism of action and toxicity.

Exploration of this compound as a Synthon in Organic Synthesis

Beyond its role in toxicology, this compound and related N-aryl hydroxylamines hold potential as versatile building blocks, or synthons, in organic synthesis. wikipedia.org A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org N-aryl hydroxylamines can be synthesized through methods like the selective hydrogenation of nitroaromatics using platinum catalysts. rsc.org Their unique chemical reactivity makes them valuable intermediates for constructing complex nitrogen-containing molecules.

The exploration of this compound as a synthon could lead to novel synthetic routes for pharmaceuticals, agrochemicals, and materials. For example, hydroxylamine-derived reagents are being developed for the direct installation of medicinally relevant amine groups into molecules. ethz.chchemrxiv.org The N-O bond within the this compound structure can be strategically cleaved or modified to participate in various chemical transformations. Research in this area would involve designing and testing reactions where this compound acts as a nucleophile or an electrophile, or participates in rearrangement reactions to generate diverse molecular scaffolds. The development of catalytic, enantioselective methods using N-aryl hydroxylamines is a particularly promising frontier. mdpi.com

Investigation of this compound in Environmental Biotransformation Processes

The environmental fate of aromatic amines like 2-toluidine is a significant concern due to their widespread industrial use and potential for contamination. wikipedia.org Microbial biotransformation is a key process that governs the persistence and impact of these pollutants in soil and water. acs.org While the degradation of toluidine isomers by microorganisms has been studied, the specific role of this compound as an intermediate in these environmental pathways is not yet fully understood. researchgate.netnih.gov

Future investigations should focus on identifying microbial species capable of metabolizing 2-toluidine and characterizing the metabolic pathways involved. It is plausible that N-hydroxylation is an initial step in the aerobic or anaerobic degradation of 2-toluidine by certain bacteria or fungi, analogous to the metabolic activation in mammals. researchgate.net Researchers can use techniques such as non-target screening with high-resolution mass spectrometry to search for this compound and other intermediates in microbial cultures or environmental samples. nih.gov Understanding the formation and subsequent degradation of this compound in the environment is crucial for assessing the full ecological impact of 2-toluidine pollution and for developing effective bioremediation strategies.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing N-Hydroxy-2-toluidine derivatives in academic laboratories?

- Methodological Answer : Synthesis typically involves coupling 2-toluidine with hydroxylamine derivatives under controlled pH and temperature. For example, a toluene-water solvent system (8:2) under reflux for 5–7 hours can optimize yields, as seen in analogous azide syntheses . Purification via crystallization (ethanol) or extraction (ethyl acetate) is critical to isolate intermediates. Monitor reaction progress using TLC with hexane:ethyl acetate (9:1) to confirm completion .

- Safety : Use fume hoods, personal protective equipment (PPE), and avoid exposure to dust/aerosols, as recommended in safety data sheets for structurally similar toluidine derivatives .

Q. How should researchers characterize N-Hydroxy-2-toluidine and its intermediates?

- Analytical Techniques :

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, focusing on hydroxyl (-OH) and aromatic proton shifts.

- Chromatography : HPLC or GC-MS to assess purity (>98% as per CAS 2491-15-8 standards) .

- Elemental Analysis : Validate molecular composition (e.g., C₇H₉NO) against theoretical values .

Q. What safety protocols are essential for handling N-Hydroxy-2-toluidine in experimental workflows?

- Guidelines :

- Store in airtight containers away from oxidizers and light to prevent degradation .

- Use local exhaust ventilation and safety showers/eye wash stations to mitigate exposure risks .

- Dispose of waste via certified hazardous waste channels, adhering to CFR 1910.1200 regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for N-Hydroxy-2-toluidine derivatives?

- Methodological Approach :

Comparative Analysis : Cross-reference spectral libraries (e.g., SDBS, PubChem) and replicate experiments under identical conditions.

Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with empirical data .

Contextual Factors : Account for solvent effects, pH, and instrumentation differences (e.g., 400 MHz vs. 600 MHz NMR) .

Q. What strategies optimize the synthesis of N-Hydroxy-2-toluidine for high-yield, scalable academic research?

- Experimental Design :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Cu(I)) for hydroxylation efficiency.